Product packaging for Medrylamine Maleate(Cat. No.:)

Medrylamine Maleate

Cat. No.: B15289717
M. Wt: 401.5 g/mol
InChI Key: QPDBLTZVVSZATC-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medrylamine Maleate, with the CAS number 60407-52-5, is an organic compound with the molecular formula C₂₂H₂₇NO₆ and a molecular weight of 401.45 g/mol . It is the maleate salt form of medrylamine. Medrylamine is chemically classified as an antihistamine and is related to diphenhydramine . As a first-generation antihistamine, its primary mechanism of action is believed to be antagonism of the histamine H₁ receptor, which plays a key role in allergic responses . This product is provided as a stable solid and should be stored at refrigerated temperatures (+5°C) for long-term stability . This compound is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers can rely on the consistent quality of this material for their in vitro investigative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO6 B15289717 Medrylamine Maleate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C18H23NO2.C4H4O4/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;5-3(6)1-2-4(7)8/h4-12,18H,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QPDBLTZVVSZATC-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Studies

Established Synthetic Pathways for Medrylamine (B1219990) Maleate (B1232345)

The conventional synthesis of Medrylamine is based on the principles of aminoalkyl ether formation, with the final step involving the creation of the maleate salt. The core of the synthesis is the formation of an ether linkage between a substituted benzhydryl group and a dialkylaminoethanol moiety. wikipedia.orgdamascusuniversity.edu.sy

The primary established route for synthesizing Medrylamine involves a Williamson ether synthesis. This pathway can be approached in two principal ways:

Reaction of a Benzhydryl Halide with an Amino Alcohol: This common method involves the nucleophilic substitution of a halide.

Step 1: Intermediate Formation: The synthesis begins with the preparation of the key intermediate, 4-methoxy-α-phenylbenzyl halide (e.g., 4-methoxybenzhydryl chloride). This is typically synthesized from 4-methoxybenzophenone, which is first reduced to 4-methoxybenzhydrol using a reducing agent like sodium borohydride. The resulting alcohol is then converted to the more reactive benzhydryl halide using a halogenating agent such as thionyl chloride or hydrogen bromide.

Step 2: Etherification: The 4-methoxybenzhydryl halide is reacted with N,N-dimethylethanolamine. In this SN2 reaction, the nitrogen atom of the amino alcohol acts as a nucleophile, displacing the halide to form the ether linkage and yield the Medrylamine base. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Reaction of a Benzhydrol with an Aminoalkyl Halide: An alternative, but mechanistically similar, approach.

Step 1: Alkoxide Formation: 4-methoxybenzhydrol is treated with a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming a nucleophilic sodium benzhydrolate intermediate.

Step 2: Etherification: This alkoxide intermediate is then reacted with a 2-(dimethylamino)ethyl halide (e.g., 2-(dimethylamino)ethyl chloride). The alkoxide displaces the halide to form the Medrylamine base.

Final Step: Salt Formation Regardless of the pathway used to obtain the free base, the final step is the formation of the maleate salt. This is achieved by reacting the Medrylamine base with a stoichiometric amount of maleic acid in a suitable solvent, such as ethanol (B145695) or isopropanol. The resulting Medrylamine Maleate salt precipitates from the solution and can be isolated through filtration.

The efficiency of Medrylamine synthesis is highly dependent on the optimization of reaction parameters to maximize yield and purity while minimizing reaction time. High-throughput screening (HTS) and combinatorial chemistry techniques can be employed to rapidly identify optimal conditions, potentially reducing development time significantly. Key parameters for the Williamson ether synthesis step include temperature, solvent choice, and the molar ratio of reactants.

The table below illustrates the typical impact of reaction conditions on yield, based on general principles for analogous SN2 reactions.

Elucidation of Key Reaction Steps and Intermediates

Derivatization Strategies for this compound Analogues

Derivatization involves the systematic modification of a lead compound's structure to produce analogues with potentially enhanced therapeutic profiles, such as increased potency or reduced side effects. The Medrylamine molecule offers several sites for chemical modification.

Aromatic Ring Substitution: The two phenyl rings are primary targets for substitution.

The para-methoxy group on one ring can be replaced with other electron-donating or electron-withdrawing groups, such as different alkoxy groups, halogens (chloro, bromo), or alkyl groups. For example, related diphenhydramine (B27) derivatives include Chlorodiphenhydramine and Bromodiphenhydramine, which feature a halogen substituent. damascusuniversity.edu.sy

The unsubstituted phenyl ring can be modified with various functional groups to explore structure-activity relationships.

Modification of the Amino Group: The terminal N,N-dimethylamino group can be altered. Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) or incorporating the nitrogen atom into a heterocyclic ring (e.g., pyrrolidine, piperidine) can significantly impact the compound's properties.

Alteration of the Ether Linkage and Ethyl Spacer: The oxygen atom of the ether could be replaced with sulfur (thioether) or a methylene (B1212753) group. The two-carbon ethyl spacer between the ether oxygen and the nitrogen can be lengthened or shortened to optimize the spatial relationship between the diarylmethyl moiety and the amino group.

Isotopic Labeling: The synthesis of deuterated analogues, where hydrogen atoms are replaced with deuterium, is a common derivatization strategy. nih.gov These labeled compounds are invaluable tools in metabolic studies to track the disposition and biotransformation of the drug without altering its fundamental pharmacological activity. nih.gov

The synthesis of a library of such analogues, followed by biological screening, is a standard approach in medicinal chemistry to identify new drug candidates.

Design and Synthesis of Chemically Modified Derivatives

The synthesis of Medrylamine, or 2-[(4-methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine, is documented in the Morren patent (U.S. Patent 2,668,856). theswissbay.charchive.org The fundamental synthesis of related ethanolamine (B43304) ether antihistamines, such as Diphenhydramine, provides a blueprint for creating chemically modified derivatives. The classical synthesis of Diphenhydramine involves the reaction of diphenylmethyl bromide (benzhydryl bromide) with N,N-dimethylethanolamine. youtube.comgoogle.com

By analogy, derivatives of Medrylamine can be conceptualized and synthesized by modifying the key structural components: the benzhydryl group or the amino alcohol moiety. For instance, altering the substitution pattern on the phenyl rings of the benzhydrol starting material or employing different N,N-dialkylaminoethanols can yield a wide array of derivatives.

A practical example of such derivatization is found in studies on Diphenhydramine, a close structural analog of Medrylamine. New coumarinic azo-derivatives of Diphenhydramine have been synthesized. iium.edu.my This process involves the diazotization of an amino-coumarin, such as 7-aminocoumarin (B16596) or 7-amino-4-methylcoumarin, which is then coupled with Diphenhydramine to yield the final azo-derivative. iium.edu.my This synthetic approach demonstrates how the core Diphenhydramine structure can be functionalized to append a larger, chromophoric coumarin (B35378) moiety, thereby creating a new chemical derivative with potentially different biological or physicochemical properties. iium.edu.my

Table 1: Synthesis of Diphenhydramine Azo-Derivatives iium.edu.my

Starting Material 1 Starting Material 2 Resulting Derivative
Diazotized 7-aminocoumarin Diphenhydramine Coumarin-azo-Diphenhydramine
Diazotized 7-amino-4-methylcoumarin Diphenhydramine 4-Methylcoumarin-azo-Diphenhydramine

This methodology represents a viable strategy for creating modified versions of ethanolamine ether antihistamines like Medrylamine, enabling the exploration of structure-activity relationships.

Exploration of Maleate Esterification in Related Compound Synthesis

The maleate portion of this compound is derived from maleic acid, a dicarboxylic acid. Beyond forming simple ionic salts, the carboxylic acid groups of maleic acid can undergo esterification with alcohols to form mono- or di-esters. This reaction presents a versatile method for chemical modification and the synthesis of novel compounds or prodrugs. chemicalbull.com

The esterification of maleic anhydride (B1165640) (the dehydrated form of maleic acid) is a well-studied reaction. For example, the reaction of maleic anhydride with methanol, even in the absence of a catalyst, readily yields monomethyl maleate. researchgate.net The subsequent conversion to dimethyl maleate requires a catalyst, such as an Hβ-zeolite or Al-MCM-41 molecular sieves. researchgate.net Kinetic studies have also been performed on the esterification of maleic anhydride with various butanols using catalysts like sulfuric acid and phosphotungstic acid. pan.pl

This esterification chemistry is significant in pharmaceutical sciences. Maleate esters are frequently used to create prodrugs, which are inactive compounds that are converted into the active drug within the body. chemicalbull.com This strategy can enhance the solubility and bioavailability of poorly water-soluble drugs. chemicalbull.com The synthesis of dioctyl sodium sulfosuccinate, a surfactant and pharmaceutical agent, utilizes the esterification of maleic anhydride as a key step. researcher.life

A further example involves the synthesis of an ester based on maleic anhydride for the purpose of heavy metal extraction. The process includes the alkenylation of maleic anhydride, followed by esterification with an alcohol like ethylene (B1197577) glycol, and subsequent neutralization. ajast.net While not a pharmaceutical example, it highlights the chemical tractability of maleic anhydride for creating complex ester derivatives.

Table 2: Examples of Maleic Anhydride Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product(s)
Maleic Anhydride Methanol None (for monoester); Hβ-zeolite (for diester) Monomethyl maleate, Dimethyl maleate researchgate.net
Maleic Anhydride Butan-1-ol Sulfuric Acid Monobutyl maleate, Dibutyl maleate pan.pl
Maleic Anhydride 2-Octanol Amberlyst-15 Dioctyl maleate researcher.life
Alkenyl maleic anhydride Ethylene Glycol Not specified Bidecanylmaleiate ethyl acid ajast.net

The principles of maleate esterification could be applied to create novel derivatives of drugs containing hydroxyl groups, potentially including metabolites of Medrylamine or related compounds, to modify their pharmacokinetic profiles.

Preclinical Pharmacological Investigation and Molecular Mechanisms

In Vitro Pharmacological Characterization of Medrylamine (B1219990) Maleate (B1232345)

In vitro studies are fundamental in elucidating the molecular mechanisms of a drug candidate. These studies provide insights into receptor binding, functional activity, and potential off-target interactions in a controlled laboratory setting.

Receptor Binding Affinity and Selectivity Studies

The cornerstone of an antihistamine's action is its ability to bind to the histamine (B1213489) H1 receptor. The affinity of a drug for its receptor is a key determinant of its potency. journals.co.za This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro binding assays. frontiersin.org For first-generation antihistamines, these assays often utilize radioligand displacement techniques with a known H1 receptor ligand, such as [3H]mepyramine, in tissues or cell lines expressing the H1 receptor. frontiersin.orgrevvity.com

Selectivity is another critical aspect evaluated in receptor binding studies. First-generation antihistamines are known for their relatively poor receptor selectivity, often interacting with other receptors such as muscarinic acetylcholine (B1216132), alpha-adrenergic, and serotonin (B10506) receptors. auburn.edu This lack of selectivity is responsible for many of the characteristic side effects of this class of drugs. auburn.edu A comprehensive selectivity profile for Medrylamine Maleate would involve screening its binding against a panel of different receptors to identify potential off-target interactions. researchgate.net For example, Clomipramine, another compound with antihistaminic properties, is known to act as an antagonist at histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors. infogalactic.com

Table 1: Representative Receptor Binding Affinities (Ki) for First-Generation Antihistamines

CompoundReceptorBinding Affinity (Ki) (nM)
MepyramineHistamine H14.5 rcsb.org
Diphenhydramine (B27)Histamine H1Data not consistently reported
Chlorpheniramine (B86927)Histamine H1Data not consistently reported

This table presents example data for a related compound due to the lack of specific public data for this compound.

Cellular Assays for Functional Antagonism and Agonism

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an antagonist (blocks the receptor's activity), an agonist (mimics the natural ligand's effect), or an inverse agonist (reduces the receptor's basal activity). For H1 receptor antagonists, these assays typically measure the inhibition of histamine-induced cellular responses.

Commonly used cellular assays for H1 receptor antagonism include calcium flux assays and inositol (B14025) phosphate (B84403) (IP) accumulation assays in cells expressing the H1 receptor. innoprot.comnih.gov The H1 receptor is a Gq/11-coupled G protein-coupled receptor (GPCR), and its activation by histamine leads to an increase in intracellular calcium and IP production. innoprot.com An antagonist like this compound would be expected to inhibit these histamine-induced responses in a concentration-dependent manner. The potency of the antagonist in these functional assays is often expressed as the IC50 value, the concentration that produces 50% inhibition.

Studies on Mepyramine have demonstrated its competitive antagonistic activity at the H1 receptor in such cellular systems. isciii.es It is highly probable that this compound would exhibit similar competitive antagonist properties at the H1 receptor.

Investigation of Enzyme Interactions and Other Biomolecular Targets

The interaction of drugs with metabolic enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of preclinical investigation, as it can predict potential drug-drug interactions. nih.govnih.goviu.edu First-generation antihistamines are known to be metabolized by various CYP isoforms. nih.gov

Studies have shown that some H1 receptor antagonists, including Mepyramine, can act as inhibitors of certain CYP enzymes, such as CYP2D6. nih.gov Inhibition of these enzymes can lead to altered metabolism of co-administered drugs that are substrates for the same enzymes, potentially leading to adverse effects. aumet.com A thorough preclinical evaluation of this compound would involve in vitro studies using human liver microsomes or recombinant CYP enzymes to identify which isoforms are responsible for its metabolism and to assess its potential to inhibit or induce major CYP enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govaumet.com

Preclinical Modeling for Efficacy Evaluation

Following initial in vitro characterization, preclinical models are employed to evaluate the potential efficacy of a compound in a more physiologically relevant context.

Application of In Vitro Disease Models for Compound Screening

In vitro models that mimic aspects of disease pathology are valuable tools for screening drug candidates. For an antihistamine like this compound, relevant models could include cell cultures designed to replicate the inflammatory environment of allergic rhinitis. frontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov For instance, human nasal epithelial cells can be cultured and stimulated with allergens or inflammatory mediators to study the effect of the drug on the expression of inflammatory markers or the integrity of the epithelial barrier. frontiersin.org

Another approach involves using mast cell or basophil cultures. mdpi.com These cells play a central role in allergic reactions by releasing histamine and other inflammatory mediators. nih.gov An effective antihistamine would be expected to counteract the effects of histamine released in these cellular models.

Ex Vivo Tissue Preparations for Pharmacodynamic Assessment

Ex vivo tissue preparations provide a bridge between in vitro assays and in vivo studies, allowing for the assessment of a drug's pharmacodynamic effects on intact tissues. nih.gov A classic ex vivo model for assessing H1 antihistamine activity is the isolated guinea pig ileum preparation. bioline.org.brnih.govnih.gov This smooth muscle tissue contains H1 receptors, and its contraction can be induced by histamine. An H1 antagonist will inhibit this histamine-induced contraction in a concentration-dependent manner.

Studies on Mepyramine have extensively used the guinea pig ileum model to demonstrate its potent competitive antagonism of histamine-induced contractions. isciii.esresearchgate.net It is anticipated that this compound would show similar activity in this model. The data from such experiments can be used to determine the pA2 value, a measure of the antagonist's potency. isciii.es

Table 2: Common Preclinical Models for Antihistamine Evaluation

Model TypeModel SystemMeasured EndpointRelevance
In VitroRecombinant cells expressing H1 receptorRadioligand displacementReceptor Binding Affinity (Ki)
In VitroCells expressing H1 receptorInhibition of histamine-induced Ca2+ flux or IP accumulationFunctional Antagonism (IC50)
In VitroHuman Liver MicrosomesMetabolite formation, CYP inhibitionMetabolic Profile, Drug Interaction Potential
In Vitro Disease ModelCultured Nasal Epithelial CellsModulation of inflammatory markersAllergic Rhinitis Pathophysiology
Ex VivoIsolated Guinea Pig IleumInhibition of histamine-induced contractionPharmacodynamic Potency (pA2)

Elucidation of this compound's Molecular Mechanism of Action

This compound's interaction with the histamine H1 receptor interrupts the signaling cascade typically initiated by histamine. The H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein subunit. mdpi.comwikipedia.org

Histamine H1 Receptor Antagonism:

Upon binding of histamine, the H1 receptor activates phospholipase C (PLC). frontiersin.org This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). mdpi.comfrontiersin.org

Inositol Triphosphate (IP3): IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comnih.gov This elevation of intracellular calcium is a critical step in mediating the cellular effects of histamine, such as smooth muscle contraction and increased vascular permeability. mdpi.commsdmanuals.com

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). frontiersin.org PKC, in turn, phosphorylates various downstream protein targets, contributing to the inflammatory response. frontiersin.org

By blocking the H1 receptor, Medrylamine prevents these downstream events. This results in the stabilization of the inactive state of the receptor, preventing the activation of PLC and the subsequent production of IP3 and DAG. tg.org.au Consequently, the release of intracellular calcium is inhibited, and the activation of PKC is prevented, leading to the amelioration of allergic symptoms. mdpi.comfrontiersin.org Some H1 antihistamines have been shown to act as inverse agonists, meaning they not only block the action of histamine but also reduce the basal, constitutive activity of the receptor in the absence of an agonist. tg.org.auconicet.gov.ar This further suppresses the signaling pathway.

The table below summarizes the key components of the H1 receptor signaling pathway that is inhibited by first-generation antihistamines like Medrylamine.

Signaling ComponentRole in Histamine ActionConsequence of Antihistamine Blockade
Gq/11 Protein Couples H1 receptor to Phospholipase C (PLC)Prevents activation of PLC
Phospholipase C (PLC) Generates IP3 and DAG from PIP2Inhibition of second messenger production
Inositol Triphosphate (IP3) Triggers Ca2+ release from endoplasmic reticulumAttenuation of intracellular calcium increase
Diacylglycerol (DAG) Activates Protein Kinase C (PKC)Inhibition of PKC-mediated cellular responses
Intracellular Ca2+ Acts as a second messenger for various cellular effectsReduction in smooth muscle contraction and vascular permeability

Anticholinergic Effects:

First-generation antihistamines, including those in the ethanolamine (B43304) class, are known to be non-selective and can also act as antagonists at muscarinic acetylcholine receptors. dermnetnz.orgaaaai.org They competitively inhibit the binding of acetylcholine to these receptors, thereby blocking parasympathetic nerve impulses. dermnetnz.orgalmostadoctor.co.uknih.gov This antagonism at muscarinic receptors is responsible for some of the other effects observed with these drugs. medscape.com

The molecular interactions of this compound extend to its binding characteristics with its primary receptor targets.

Histamine H1 Receptor Interaction:

First-generation antihistamines like Medrylamine bind to the H1 receptor, competitively inhibiting the binding of histamine. slideshare.net The structure of these drugs, typically featuring two aromatic rings and a tertiary amino group, is crucial for their affinity to the H1 receptor. dermnetnz.org Studies on related compounds have shown that these antihistamines can stabilize an inactive conformation of the receptor, which may involve interactions with specific amino acid residues within the receptor's binding pocket. nih.gov For some H1 antagonists, this interaction can also interfere with the G-protein coupling process itself. conicet.gov.ar Research on mepyramine, a similar first-generation antihistamine, has demonstrated that it preferentially binds to the G-protein-coupled form of the H1 receptor, effectively sequestering the Gq/11 protein and preventing it from being activated by other receptors that use the same signaling pathway. conicet.gov.ar

Muscarinic Receptor Interaction:

The structural similarity between the ethanolamine backbone of drugs like Medrylamine and acetylcholine is thought to be the basis for their interaction with muscarinic receptors. dermnetnz.org By occupying the acetylcholine binding site on muscarinic receptors, these drugs prevent the conformational changes required for receptor activation and downstream signaling. almostadoctor.co.uk There are multiple subtypes of muscarinic receptors (M1-M5), and first-generation antihistamines generally show a lack of selectivity, interacting with several subtypes. aaaai.org This lack of selectivity contributes to their broad range of anticholinergic effects. researchgate.net

The following table provides a comparative overview of the receptor targets for first-generation antihistamines.

ReceptorPrimary Endogenous LigandAction of First-Generation AntihistaminesKey Biological System Affected
Histamine H1 Receptor HistamineAntagonism / Inverse AgonismImmune System, Vascular System, Central Nervous System
Muscarinic Receptors AcetylcholineAntagonismParasympathetic Nervous System, Central Nervous System
α-Adrenergic Receptors Norepinephrine / EpinephrineAntagonism (variable)Sympathetic Nervous System
Serotonin (5-HT) Receptors SerotoninAntagonism (variable)Central Nervous System

Structure Activity Relationship Sar and Computational Chemistry

Structure-Activity Relationship (SAR) Analysis of Medrylamine (B1219990) Maleate (B1232345)

Medrylamine is an ethanolamine (B43304) ether derivative, a class of first-generation H1-antihistamines. auburn.edudamascusuniversity.edu.sy Its SAR is best understood by examining the general pharmacophore for this class and the specific contributions of its structural features.

The classical H1-antihistamines, including medrylamine, share a common structural framework essential for their activity. damascusuniversity.edu.syramauniversity.ac.in This pharmacophore consists of several key motifs:

Diaryl System (Ar/Ar') : The presence of two aryl rings (typically phenyl or a phenyl and a heteroaryl group like 2-pyridyl) is crucial for significant affinity to the histamine (B1213489) H1-receptor. ramauniversity.ac.inyoutube.comslideshare.net For optimal interaction with the receptor, these rings must be able to adopt a non-coplanar conformation relative to each other. damascusuniversity.edu.sy

Connecting Moiety (X) : In the ethanolamine class, the connecting atom 'X' is an oxygen atom, forming an aminoalkyl ether. ramauniversity.ac.inslideshare.net This group, along with the alkyl chain, acts as a spacer. ramauniversity.ac.in

Alkyl Chain ((CH₂)n) : A two- or three-atom carbon chain typically separates the diaryl system from the terminal amine. damascusuniversity.edu.syyoutube.com This spacing is critical, resulting in a distance of 5 to 6 Ångstroms between the center of the aromatic rings and the aliphatic nitrogen, which is considered optimal for receptor binding. ramauniversity.ac.inyoutube.com

Terminal Amine Group (NRR') : A terminal tertiary amine is required for maximum H1-antihistaminic activity. ramauniversity.ac.in This amine group is basic, with a pKa typically ranging from 8.5 to 10, and is presumed to be protonated when it binds to the H1-receptor. damascusuniversity.edu.syyoutube.com This protonated amine forms a key salt bridge interaction within the receptor's active site. quizlet.com

The general structure for first-generation aminoalkyl ether antihistamines is summarized below.

FeatureDescriptionImportance for Activity
Ar/Ar' Two aryl or arylmethyl groups (e.g., Phenyl)Essential for H1-receptor affinity; must be non-coplanar. damascusuniversity.edu.syyoutube.com
X Connecting Atom (Oxygen for ethanolamines)Acts as a spacer; defines the chemical class. ramauniversity.ac.in
(CH₂)n Alkyl Spacer (n=2 for ethanolamines)Provides optimal distance (5-6 Å) between aryl rings and amine. ramauniversity.ac.inyoutube.com
NRR' Terminal Tertiary Amine (e.g., dimethylamino)Required for maximal activity; protonated form interacts with the receptor. ramauniversity.ac.inyoutube.com

This table summarizes the core pharmacophoric features for ethanolamine antihistamines like Medrylamine.

Medrylamine is a derivative of diphenhydramine (B27), the prototype of the ethanolamine series. auburn.edudamascusuniversity.edu.sy The key structural difference is the substitution of a methoxy (B1213986) group (-OCH₃) on one of the phenyl rings. damascusuniversity.edu.sy

Variations in the substituents on the aryl rings significantly influence the potency and pharmacological profile of these compounds. damascusuniversity.edu.syyoutube.com For diphenhydramine analogs, para-substitution on one of the phenyl rings with small groups like methoxy (as in medrylamine), chloro, or bromo has been shown to produce derivatives with improved therapeutic profiles compared to the parent compound, often due to reduced side effects. auburn.edudamascusuniversity.edu.sy Halogenated pheniramines (which have a different diaryl system but follow similar principles) are noted to be 20-50 times more potent than their non-halogenated parent compound. auburn.edu While branching of the alkyl chain generally reduces antihistaminic activity, there are exceptions. youtube.com

CompoundR1 (para-position)R2 (para-position)Relative Effect
DiphenhydramineHHPrototype compound. auburn.edu
Medrylamine OCH₃HDerivative with a potentially improved therapeutic profile. auburn.edudamascusuniversity.edu.sy
BromodiphenhydramineBrHMore effective antihistamine than diphenhydramine. auburn.edu
ChlorodiphenhydramineClHDerivative with a potentially improved therapeutic profile. auburn.edudamascusuniversity.edu.sy

This table illustrates the effect of para-substituents on the phenyl ring of diphenhydramine analogs.

Identification of Core Pharmacophore and Essential Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.comlongdom.org These models use molecular descriptors—numerical values that quantify physicochemical properties—to predict the activity of new or untested compounds. jocpr.commdpi.com

Developing a QSAR model for medrylamine analogs would involve a systematic process. mdpi.com First, a dataset of medrylamine-like compounds with experimentally measured biological activities (e.g., H1-receptor binding affinity) is compiled. longdom.org For each molecule, a wide range of molecular descriptors would be calculated, including:

Topological descriptors : Quantify molecular shape, size, and branching.

Electronic descriptors : Describe properties like electronegativity and charge distribution. scribd.com

Hydrophobic descriptors : Such as the partition coefficient (logP), which relates to the compound's lipophilicity. longdom.org

Steric descriptors : Define the three-dimensional bulk and shape of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. chemmethod.comnih.gov The goal is to create a robust model that can accurately predict the activity of new analogs, guiding synthetic efforts toward more potent and selective compounds. jocpr.comsciforum.net For instance, a model might reveal that increasing lipophilicity while maintaining a specific electronic distribution on the aryl rings enhances antihistaminic activity.

Modern QSAR studies increasingly employ machine learning (ML) and artificial intelligence (AI) to handle complex, non-linear relationships between structure and activity. researchgate.netacs.org Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can build highly predictive models from large and diverse chemical datasets. chemmethod.comacs.org

In the context of antihistamines, ML-based models have been developed to predict drug-drug interactions based solely on chemical structures represented as SMILES strings. researchgate.net Other studies have used ML to create predictive models for off-target effects, such as hERG channel blockage, a critical step in assessing potential cardiotoxicity for many drugs, including some antihistamines. capes.gov.brmdpi.com For medrylamine analogs, an ML approach could capture subtle SAR trends that linear models might miss, leading to more accurate predictions of H1-receptor affinity and helping to filter out compounds with a higher probability of undesirable off-target activities. capes.gov.br

Development of Predictive Models for Medrylamine Maleate Analogs

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in a three-dimensional space. scifiniti.comresearchgate.net These methods are invaluable for visualizing how a drug like medrylamine interacts with its biological target.

Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor. nih.govacademicjournals.org For medrylamine, the target is the histamine H1-receptor. Docking studies performed on other first-generation antihistamines like mepyramine and cloperastine (B1201353) provide significant insight into the likely binding mode of medrylamine. nih.govresearchgate.netnih.gov

These studies reveal that the protonated tertiary amine of the antihistamine forms a crucial salt bridge with a conserved aspartate residue (Asp107) in the third transmembrane helix (TM3) of the H1-receptor. researchgate.net The diaryl rings of the ligand fit into a largely hydrophobic pocket formed by amino acid residues from several transmembrane helices, including TM3, TM5, and TM6. nih.govresearchgate.net Specific interactions, such as π-π stacking with aromatic residues like phenylalanine (F432), are also observed. researchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and study the dynamic behavior of the ligand-receptor complex over time. vscht.cznih.gov MD simulations can reveal how the receptor conformation changes upon ligand binding and provide a more detailed understanding of the stability of the interactions. nih.gov For this compound, MD simulations could also be used to study the role of the maleate counterion in the association processes in solution, as it can form strong hydrogen bonds and influence crystal formation. mdpi.com

Key H1-Receptor ResidueLocationType of InteractionSignificance
Aspartate (Asp107)TM3Ionic Bond / Salt BridgeAnchors the protonated amine of the antihistamine. researchgate.net
Tyrosine (Tyr108)TM3Hydrophobic/AromaticInteracts with the ligand's aromatic system. researchgate.net
Tryptophan (Trp428)TM6Hydrophobic/AromaticForms part of the binding pocket. researchgate.net
Phenylalanine (Phe432)TM6π-π StackingInteracts with one of the aryl rings of the ligand. researchgate.net

This table lists key amino acid residues in the histamine H1-receptor binding site and their likely interactions with ethanolamine antihistamines like Medrylamine, based on studies with related compounds.

Ligand-Receptor Docking Studies of this compound

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. jiaci.org For Medrylamine, a first-generation antihistamine, the primary target is the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). wikipedia.orgnih.gov Docking studies, by modeling the interaction between Medrylamine and the H1R, help to visualize and understand the molecular basis of its antagonist function.

Although specific docking studies for Medrylamine are not extensively published, inferences can be drawn from studies on structurally similar first-generation antihistamines and the known crystal structure of the H1R. researchgate.netnih.gov These studies reveal a well-defined binding pocket within the transmembrane helices of the receptor.

Key Interactions and Binding Pose:

The binding of first-generation antihistamines like Medrylamine to the H1R is characterized by several key interactions:

Salt Bridge Formation: A crucial interaction is the formation of a salt bridge between the protonated tertiary amine of Medrylamine and the carboxylate side chain of a conserved aspartic acid residue (Asp3.32) in transmembrane helix 3 (TM3) of the H1R. researchgate.net This electrostatic interaction is a hallmark for many aminergic GPCR ligands.

Hydrophobic Interactions: The two aromatic rings of Medrylamine, the phenyl and p-methoxyphenyl groups, are essential for high-affinity binding. auburn.eduramauniversity.ac.in These rings engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) residues located in TM4, TM5, TM6, and TM7. researchgate.netauburn.edu For optimal interaction, these aryl moieties typically adopt a non-coplanar conformation. auburn.edu

Hydrogen Bonding: The ether oxygen in the Medrylamine structure may act as a hydrogen bond acceptor, potentially interacting with residues like threonine or tyrosine in the binding site. nih.gov

The maleate component of the salt does not directly participate in the binding to the receptor but is crucial for the compound's stability, solubility, and crystalline properties. mdpi.comsciencepg.com

Docking Score and Binding Energy:

Docking programs calculate a scoring function to estimate the binding affinity. While a specific docking score for Medrylamine is not available in the public domain, related first-generation antihistamines typically exhibit strong binding energies to the H1R. These scores are influenced by the sum of the intermolecular interactions, including electrostatic and van der Waals forces.

Table 1: Predicted Interacting Residues for Medrylamine at the Histamine H1 Receptor

Interaction TypeMedrylamine MoietyPotential H1R ResiduesTransmembrane Helix
Salt BridgeProtonated Tertiary AmineAspartic Acid (Asp)TM3
π-π StackingPhenyl RingPhenylalanine (Phe)TM5, TM6
π-π Stackingp-Methoxyphenyl RingTryptophan (Trp), Tyrosine (Tyr)TM6, TM7
HydrophobicAryl Groups, Ethyl ChainIsoleucine (Ile), Leucine (Leu)TM3, TM5
Hydrogen BondEther OxygenThreonine (Thr), Tyrosine (Tyr)TM5

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into conformational flexibility and the kinetics of binding. acs.orgdiva-portal.org These simulations model the movement of atoms over time, governed by a force field that describes the underlying physics. diva-portal.org

Conformational Analysis:

Medrylamine, like other ethanolamine-based antihistamines, possesses considerable conformational flexibility due to several rotatable bonds. ramauniversity.ac.in MD simulations can explore the different conformations the molecule can adopt, both in solution and when bound to the H1R.

Bound vs. Unbound State: In an unbound state in solution, Medrylamine would exist as an ensemble of different conformations. Upon binding to the H1R, it is expected to adopt a more constrained conformation, stabilized by the specific interactions within the binding pocket. nih.gov MD simulations can reveal this "induced fit" mechanism, where both the ligand and the receptor may undergo slight conformational changes to achieve optimal binding. ramauniversity.ac.in

Binding Kinetics:

The therapeutic effect of a drug is not only dependent on its binding affinity (how tightly it binds) but also on its binding kinetics—the rates at which it associates (k_on) and dissociates (k_off) from its target. nih.govnih.gov The residence time (1/k_off) of a drug at its receptor is increasingly recognized as a key parameter for its duration of action. nih.gov

Association Rate (k_on): This parameter describes how quickly the drug binds to the receptor. For first-generation antihistamines, the association is typically a rapid, diffusion-controlled process. frontiersin.org

Dissociation Rate (k_off): This parameter reflects how long the drug stays bound to the receptor. Studies on various H1 antihistamines have shown a wide range of dissociation rates. frontiersin.orgucl.ac.be While specific kinetic data for Medrylamine is not available, first-generation antihistamines generally exhibit faster dissociation rates compared to some second-generation drugs, which contributes to their shorter duration of action. nih.govfrontiersin.org The strength of the interactions observed in docking studies, particularly the salt bridge and extensive hydrophobic contacts, influences the dissociation rate. Stronger and more numerous interactions lead to a slower k_off and a longer residence time.

MD simulation techniques, such as steered MD or metadynamics, can be employed to simulate the unbinding process and estimate kinetic parameters, providing a more complete picture of the drug-receptor interaction dynamics. nih.gov

Table 2: Representative Binding Kinetic Parameters for H1 Antihistamines

ParameterDescriptionTypical Range for First-Generation Antihistamines
K_i (nM) Inhibitory constant, a measure of affinity.1 - 100 nM
k_on (M⁻¹s⁻¹) Association rate constant.10⁵ - 10⁷
k_off (s⁻¹) Dissociation rate constant.10⁻² - 10⁻⁴
Residence Time (1/k_off) (min) Average time the drug is bound to the receptor.1 - 20 minutes

Advanced Analytical Methodologies and Quality Control Research

Chromatographic Techniques for Medrylamine (B1219990) Maleate (B1232345) Analysis

Chromatographic techniques are fundamental in the analytical chemistry of medrylamine maleate, offering high-resolution separation and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play crucial roles in its analysis.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a primary technique for the routine analysis of this compound. The development of a simple, selective, and accurate RP-HPLC method is crucial for quality control. chemijournal.com

One validated method employs a C18 column as the stationary phase with an isocratic mobile phase. mdpi.comresearchgate.net For instance, a mixture of acetonitrile (B52724) and an acetate (B1210297) buffer at a specific pH can effectively separate this compound from other compounds. mdpi.com The detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. chemijournal.commdpi.com

Method validation, following guidelines from the International Conference on Harmonisation (ICH), is a critical step to ensure the reliability of the analytical procedure. chemijournal.com This process assesses several parameters including linearity, precision, accuracy, specificity, and robustness. mdpi.comresearchgate.net Linearity is established by analyzing a series of solutions with varying concentrations of this compound, with the correlation coefficient (R²) ideally being greater than 0.999. mdpi.comresearchgate.net Accuracy is determined through recovery studies, with acceptable recovery percentages typically falling within a narrow range around 100%. mdpi.com Precision is evaluated by assessing repeatability and intermediate precision, with the relative standard deviation (RSD) serving as a key indicator. mdpi.com

A study detailing the simultaneous determination of chlorpheniramine (B86927) maleate and ibuprofen (B1674241) using RP-HPLC provides a relevant example of the method's application. mdpi.com In this study, the separation was achieved on an Eclipse Plus C18 column with a mobile phase of acetonitrile and 0.01 M acetate buffer (pH 3.8) at a flow rate of 1.0 mL/min, with UV detection at 225 nm. mdpi.com The method was validated for linearity, precision, and accuracy, demonstrating its suitability for routine quality control analysis. mdpi.com

Table 1: Example of HPLC Method Parameters for Antihistamine Analysis

Parameter Condition
Column Eclipse Plus C18 mdpi.com
Mobile Phase Acetonitrile and 0.01 M acetate buffer (pH 3.8) (55:45 v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 225 nm mdpi.com
Retention Time Varies depending on the specific analyte and conditions.

Gas Chromatography (GC) Applications for Purity and Impurity Profiling

Gas chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing purity and identifying impurities. libretexts.orgorganomation.com GC is highly effective at verifying the purity of samples and can often detect trace amounts of impurities. libretexts.org The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. rjptonline.org

For the analysis of amine-containing compounds like medrylamine, which can be polar, derivatization may be necessary to increase their volatility and improve chromatographic behavior. sigmaaldrich.comjfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com

A validated GC method for the simultaneous determination of chlorpheniramine maleate and dimenhydrinate (B1670652) utilized a TRB-5-625 capillary column with nitrogen as the carrier gas and a flame ionization detector (FID). rjptonline.org The oven temperature was programmed to achieve optimal separation. rjptonline.org Such methods can be applied for the routine quality control of raw materials and pharmaceutical formulations. rjptonline.org The presence of impurities can be identified by comparing the retention times of the peaks in the sample chromatogram with those of known standards. libretexts.org

The purity of the carrier gas used in GC is critical for achieving reliable and reproducible results, as impurities like moisture and oxygen can affect baseline stability, peak shape, and detector sensitivity. organomation.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for both the quantitative determination and structural elucidation of this compound.

UV-Visible Spectrophotometry for Quantitative Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. derpharmachemica.comresearchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration of the drug in the solution (Beer-Lambert law). researchgate.netekb.eg

For quantitative analysis, the absorbance of a solution of this compound is measured at its wavelength of maximum absorption (λmax). researchgate.net The method must be validated for parameters such as linearity, accuracy, and precision as per ICH guidelines. researchgate.net

In one study, three simple and accurate UV spectrophotometric methods were developed for the assay of pyrilamine (B1676287) maleate (a compound structurally related to medrylamine) based on the formation of ion-association products with different reagents, which resulted in colored complexes that could be measured in the visible region. derpharmachemica.com The absorbance was measured at specific wavelengths for each complex. derpharmachemica.com Such methods demonstrate good linearity, with high correlation coefficients obtained from regression analysis. derpharmachemica.comderpharmachemica.com

Derivative spectrophotometry can also be employed to enhance the selectivity and sensitivity of the analysis by resolving overlapping spectra. researchgate.netekb.eg

Table 2: Example of UV-Visible Spectrophotometric Method Validation Parameters

Parameter Finding Reference
Linearity Range 2–40 μg/ml researchgate.net
Correlation Coefficient (r) 0.9998 researchgate.net
Limit of Detection (LOD) 0.18 μg/ml researchgate.net
Limit of Quantification (LOQ) 0.39 μg/ml researchgate.net
Precision (RSD) < 3.47% researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the structural confirmation and trace analysis of this compound. americanpharmaceuticalreview.com It provides information about the molecular weight and elemental composition of a compound with high accuracy and sensitivity. americanpharmaceuticalreview.comspectroscopyonline.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a highly specific and versatile tool. americanpharmaceuticalreview.comspectroscopyonline.com

For structural confirmation, high-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule by providing accurate mass measurements. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. americanpharmaceuticalreview.comlcms.cz This fragmentation pattern is unique to the molecule and can be used to confirm its identity. lcms.cz Ion mobility-mass spectrometry (IM-MS) can provide additional structural insight by separating ions based on their size and shape. vanderbilt.edu

MS is also instrumental in identifying and characterizing impurities and degradation products, even at trace levels. americanpharmaceuticalreview.com The high sensitivity of MS allows for the detection of minute quantities of unknown compounds in a sample matrix. americanpharmaceuticalreview.com

Chemical Derivatization in Analytical Procedures

Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte to enhance its analytical properties for techniques like chromatography and mass spectrometry. jfda-online.commdpi.com For a compound like this compound, which contains an amine functional group, derivatization can be particularly useful. sci-hub.se

The primary goals of derivatization in the analysis of this compound include:

Increasing Volatility: For GC analysis, polar functional groups like amines are derivatized to make the compound more volatile and suitable for the gas phase. sigmaaldrich.com

Improving Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, leading to better separation from other components in a mixture. mdpi.com

Enhancing Detection: A derivatizing agent can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV or fluorescence detectors in HPLC. sci-hub.se It can also introduce specific elements or groups that enhance the detector's response in GC or generate characteristic mass spectra in MS. jfda-online.com

Common derivatization reagents for amines include acylating agents, silylating agents, and alkylating agents. jfda-online.com The choice of reagent depends on the specific analytical technique and the desired outcome. sci-hub.se For instance, pre-column derivatization is often used in HPLC to improve the separation and detection of compounds. mdpi.com

In the context of imaging mass spectrometry, chemical derivatization has been used to improve the detection of endogenous amine metabolites in tissues. nih.gov While not directly on medrylamine, this research highlights the potential of derivatization to enhance sensitivity and specificity in complex matrices. nih.gov

Strategies for Enhanced Detection Sensitivity and Chromatographic Separation

The primary goal in the analysis of this compound is to develop methods that are both highly sensitive and selective. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, frequently employed for its robustness and versatility in separating components within a mixture. journalagent.com Reverse-phase HPLC (RP-HPLC) using C18 columns is a common approach for the analysis of antihistamines like Medrylamine. researchgate.netnih.gov

To enhance detection sensitivity and specificity, several strategies are employed:

Advanced Detectors: While UV detection is standard, more advanced detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS) offer significant advantages. researchgate.netgoogleapis.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide unparalleled sensitivity and selectivity, enabling the detection of trace-level impurities and degradation products. mdpi.comresearchgate.net

Chromatographic Techniques: Besides RP-HPLC, other chromatographic modes are explored. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating polar compounds, offering a different selectivity compared to reverse-phase methods. plantarchives.org

Method Optimization: Significant research is dedicated to optimizing chromatographic conditions. This includes adjusting the mobile phase composition (e.g., pH, organic modifier ratio), flow rate, and column temperature to achieve optimal separation between Medrylamine and any potential interferents. The use of ultra-high-performance liquid chromatography (UHPLC) can drastically reduce analysis time while improving resolution and sensitivity. mdpi.com

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound and Related Compounds

ParameterTechnique 1 (RP-HPLC)Technique 2 (LC-MS/MS)Technique 3 (HILIC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.govC18 (e.g., short column for fast LC) nih.govZIC-HILIC (e.g., 150 mm x 4.6 mm, 5 µm) plantarchives.org
Mobile Phase Phosphate (B84403) Buffer/Acetonitrile or Methanol mixture researchgate.netFormic Acid or Ammonium Formate in Water/Acetonitrile nih.govAcetonitrile/Ammonium Acetate Buffer plantarchives.org
Detection UV at ~260 nm researchgate.netTandem Mass Spectrometry (MRM mode) researchgate.netUV at ~260 nm plantarchives.org
Flow Rate 1.0 - 1.5 mL/min researchgate.net0.5 - 1.0 mL/min nih.gov0.5 - 1.0 mL/min plantarchives.org
Key Advantage Robust and widely available.High sensitivity and selectivity. mdpi.comAlternative selectivity for polar analytes. plantarchives.org

Applications in the Analysis of this compound in Complex Matrices

Analyzing this compound in complex matrices, such as pharmaceutical formulations or environmental samples, presents unique challenges due to the presence of excipients, other active ingredients, or contaminants that can interfere with the analysis. mdpi.comchromatographytoday.com

Pharmaceutical Formulations: In tablets or syrups, excipients can co-elute with the active ingredient, necessitating the development of highly specific (selective) methods. pom.go.id Techniques like HPLC are essential to separate the active compound from formulation components. pom.go.id Method validation must demonstrate this specificity. pom.go.idscielo.org.mx

Environmental Samples: The detection of pharmaceuticals in the environment, such as in water systems, requires methods capable of measuring very low concentrations (trace levels). mdpi.com This often involves a sample preparation step, like Solid-Phase Extraction (SPE), to concentrate the analyte and remove matrix components prior to instrumental analysis by sensitive techniques like LC-MS/MS. mdpi.comceu.es

Stability Studies and Degradation Pathway Investigations

Stability testing is a critical component of pharmaceutical research, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. rjptonline.orgijrpp.com Forced degradation studies are an integral part of this process. mdpi.combiomedres.us

Research on Forced Degradation Products and Their Identification

Forced degradation, or stress testing, involves subjecting this compound to harsh conditions that exceed those used in accelerated stability testing. rjptonline.orgresearchgate.net The primary goal is to intentionally degrade the molecule to identify potential degradation products and elucidate degradation pathways. ijrpp.commdpi.com This information is crucial for developing stability-indicating analytical methods. rjptonline.org

Typical stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

Acidic and Basic Hydrolysis: The drug substance is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, often with heating, to induce hydrolysis. nih.govijrpp.com

Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), is used to assess susceptibility to oxidation. nih.gov

Thermal Degradation: The solid drug substance is exposed to high temperatures to evaluate its thermal stability. researchgate.net

Photodegradation: The drug is exposed to UV and visible light to determine its photostability. nih.govrjptonline.org

Research on related maleate salts, such as chlorpheniramine maleate, has shown that the maleate moiety itself can degrade. nih.gov Studies have identified the isomerization of maleate to its trans-isomer, fumarate, as a possible degradation pathway. ceu.es In formulations containing other active ingredients, interaction products may form; for instance, a "Michael addition" product between phenylephrine (B352888) and maleic acid has been identified as a degradation product in certain combination cold medicines. nih.gov The identification and structural elucidation of these degradation products are typically achieved using hyphenated techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govceu.es

Table 2: Typical Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical Reagents/ParametersPotential Degradation Products/Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C) nih.govijrpp.comHydrolysis of susceptible functional groups in the Medrylamine structure.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) nih.govijrpp.comHydrolysis of susceptible functional groups; potential for different products than under acidic conditions.
Oxidation 3-30% H₂O₂, room temperature nih.govFormation of N-oxides or other oxidation products.
Thermal Dry heat (e.g., 105°C) for an extended period researchgate.netThermally induced decomposition products.
Photolytic Exposure to UV/fluorescent light (ICH Q1B guidelines) rjptonline.orgPhotosensitive degradation products.
Maleate Moiety Aqueous solution, pH changes ceu.esnih.govIsomerization to Fumaric acid; potential for adduct formation with other molecules. ceu.esnih.gov

Methodologies for Stability-Indicating Assays

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient's concentration without interference from its degradation products, process impurities, or other formulation components. ijrpp.cominnovareacademics.in The development of a SIAM is a primary outcome of forced degradation studies.

The specificity of the method is paramount. The analytical procedure, typically RP-HPLC, must be able to separate the peak of the intact drug from the peaks of all degradation products generated during stress testing. nih.govscielo.org.mxresearchgate.net Peak purity analysis using a photodiode array (PDA) detector is often used to confirm that the main drug peak is spectrally pure and not co-eluting with any degradants. nih.gov

Validation of a SIAM is performed according to ICH guidelines and includes testing for:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. innovareacademics.in

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govscielo.org.mx

Accuracy: The closeness of the test results obtained by the method to the true value. pom.go.idscielo.org.mx

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pom.go.idscielo.org.mx

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The successful development and validation of a stability-indicating method for this compound ensures that the stability of the drug can be accurately monitored and its shelf-life reliably established.

Patent Landscape and Intellectual Property Research

Historical Analysis of Patent Filings Related to Medrylamine (B1219990) Maleate (B1232345)

The patent history of Medrylamine, a first-generation ethanolamine (B43304) antihistamine, is anchored in the mid-20th century, a period marked by the discovery and development of early antihistaminic agents. Research indicates that the foundational patent for a series of p-methoxy benzhydryl ethers, which includes Medrylamine, is U.S. Patent 2,668,856. iiab.mewikipedia.org This patent was issued in 1954 and assigned to UCB S.A., with H. Morren credited as the inventor. iiab.mewikipedia.orgwikimedia.org

As a first-generation antihistamine, Medrylamine is closely related to more widely known compounds like Diphenhydramine (B27). wikipedia.org The initial wave of patent filings for this class of compounds focused on the core chemical structures and their fundamental antihistaminic properties. The patenting activity for Medrylamine itself appears concentrated in this early period, characteristic of drugs developed before the modern era of extensive lifecycle management through secondary patents.

Unlike contemporary pharmaceuticals, which often see a continuous stream of patents for new formulations, delivery methods, and enantiomer-specific versions, the historical patent landscape for Medrylamine Maleate is less dense. Subsequent patent documents that mention Medrylamine often do so within a broader listing of ethanolamine antihistamines being considered for new combination therapies or formulations, rather than as the primary subject of the invention. googleapis.comgoogleapis.comjustia.com For instance, later patents might explore its use in combination with other active ingredients for treating conditions like migraines or in the development of novel delivery systems. googleapis.com This pattern reflects a broader trend where the primary patents for many first-generation antihistamines have long since expired, and their subsequent appearance in patent literature is primarily as components in new inventive concepts.

Comprehensive Review of Patenting Trends in Antihistamine Chemical Classes

The patenting trends in antihistamines have evolved significantly since the introduction of the first-generation compounds in the 1940s. This evolution reflects advancements in medicinal chemistry, a deeper understanding of the histamine (B1213489) receptor, and shifting market demands toward greater efficacy and improved safety profiles.

Initially, patenting efforts were concentrated on discovering and protecting novel chemical entities (NCEs) within distinct chemical classes. These first-generation antihistamines are typically categorized by their core chemical structure. The ethanolamines, to which Medrylamine belongs, were one of the earliest and most effective classes, though known for their sedative properties. Other major first-generation classes that saw significant patent activity include Ethylenediamines, Alkylamines, Piperazines, and Phenothiazines.

In recent decades, patenting strategies have shifted away from discovering entirely new first-generation-style molecules. The focus has moved towards second- and third-generation antihistamines. These newer agents are characterized by greater selectivity for peripheral H1 receptors, which reduces their ability to cross the blood-brain barrier and cause sedation. Patents for compounds like Loratadine, Cetirizine, and Fexofenadine exemplify this trend.

Current patenting trends demonstrate several key strategies:

Drug Repurposing: There is a growing interest in finding new therapeutic applications for established antihistamines. For example, recent patent filings explore the use of Clemastine, another ethanolamine antihistamine, for applications in neurodegenerative disorders and oncology.

Combination Products: Many patents focus on combining an antihistamine with other active ingredients, such as decongestants, to provide relief from multiple allergy symptoms in a single product.

New Formulations and Delivery Systems: Innovation is also occurring in how these drugs are administered. Patents have been filed for fast-dissolving tablets, sublingual formulations, and novel topical applications to improve patient compliance and therapeutic effect. googleapis.comgoogle.com

Dual-Activity Compounds: A more recent area of innovation involves creating single molecules that target multiple receptors. For instance, compounds with both antihistamine (H1) and other receptor antagonist activities (e.g., H3) have been a focus of patenting efforts to achieve broader therapeutic effects.

Chemical ClassExamplesHistorical Patent FocusRecent Patenting Trends
EthanolaminesMedrylamine, Diphenhydramine, Clemastine, DoxylamineNovel Chemical Entity (NCE) protection; core antihistaminic use.Drug repurposing (e.g., Clemastine for neurodegeneration); inclusion in new combination therapies and formulations. googleapis.com
EthylenediaminesPyrilamine (B1676287), TripelennamineNCE protection; early allergy symptom relief.Limited recent activity; primarily cited as established compounds.
PiperazinesCetirizine, Hydroxyzine, MeclizineDevelopment of less sedating second-generation compounds.Patents for metabolites (e.g., Levocetirizine from Cetirizine); new formulations.
PhenothiazinesPromethazine, AlimemazineNCE protection; strong sedative and antiemetic properties.Primarily used in established contexts; some formulation patents.
PiperidinesFexofenadine, Loratadine, DesloratadineNon-sedating second- and third-generation agents.Patents on active metabolites (e.g., Desloratadine from Loratadine); new delivery systems.

Strategies for Intellectual Property Protection in Chemical Synthesis Research

Securing robust intellectual property (IP) protection is a critical component of research and development in chemical synthesis. For a compound like this compound and its analogs, or for any new chemical invention, a multi-faceted patent strategy is essential to safeguard the innovation and ensure commercial viability. The primary vehicle for this protection is the patent, which grants the owner a temporary monopoly on their invention.

Effective patent protection for chemical inventions typically relies on a combination of different types of claims:

Composition of Matter Claims: These are often considered the strongest type of patent claim as they cover the chemical entity itself, regardless of how it was made or how it is used. For a new molecule, this claim would define its specific chemical structure.

Process (or Method-of-Making) Claims: These claims protect the specific synthetic route used to create a compound. Detailing every step, including reagents, solvents, temperatures, and techniques, is crucial for preventing competitors from using the same novel and inventive synthesis process.

Use Claims: These claims protect the use of a compound for a specific purpose. For example, a use claim could cover the application of a known compound for a newly discovered therapeutic indication. This is a key strategy in drug repurposing.

To build a strong patent application in chemical synthesis, several strategic elements must be included:

Detailed Description and Enablement: The patent application must describe the invention in sufficient detail for a person "skilled in the art" to replicate it without undue experimentation. This includes providing comprehensive data from experiments, such as characterization data (e.g., NMR, Mass Spectrometry) and performance data.

Breadth of Claims: Claims should be drafted as broadly as possible to cover not just the specific compound synthesized but also related analogs and derivatives (a genus of compounds), while still being supported by the provided examples. This prevents competitors from making minor, inconsequential modifications to the structure to circumvent the patent.

Working Examples: Including multiple, detailed working examples strengthens the patent application by demonstrating that the invention is not merely theoretical. For a broad genus claim, providing examples of several synthesized compounds with demonstrated activity is increasingly important.

Beyond patents, other forms of IP protection, such as trade secrets, can be vital for protecting aspects of chemical synthesis research, like a particularly efficient manufacturing process or a unique catalyst preparation method that is not disclosed in a patent.

Identification of Emerging Patentable Inventions and Innovation Hotspots

The field of allergy treatment and antihistamine development continues to be an active area of innovation, with several emerging hotspots for patentable inventions. While the discovery of new first-generation antihistamines like Medrylamine is rare, research has pivoted to more nuanced and targeted approaches.

One of the most significant innovation hotspots is the repurposing of existing drugs . First-generation antihistamines, particularly those in the ethanolamine class like Clemastine, are being investigated for entirely new therapeutic uses. Recent patent literature reveals a focus on their potential in treating neurodegenerative disorders like multiple sclerosis, cardiovascular diseases, and even as adjuvant therapies in oncology. googleapis.com These new uses for old compounds are highly patentable and represent a significant area of research.

Another key area is the development of compounds with multiple mechanisms of action . Instead of simply blocking the H1 receptor, new molecules are being designed to interact with other targets involved in the allergic cascade. Patents for dual H1/H3 antagonists or compounds that combine antihistaminic effects with anti-inflammatory properties are examples of this trend.

Novel drug delivery systems and formulations remain a persistent hotspot for innovation. The goal is to improve efficacy, patient convenience, and safety. This includes patents for:

Topical formulations for localized allergic reactions. google.com

Orally disintegrating tablets for rapid action.

Sublingual delivery systems to bypass first-pass metabolism. google.com

Polymerized ophthalmic devices that release an anti-allergic agent over time. googleapis.com

Finally, there is a growing field of novel approaches to allergy treatment that move beyond traditional histamine blockade. Recent patents have disclosed inventions related to:

Thiol isomerase inhibitors as a new way to suppress mast cell activation in food allergies. googleapis.com

The use of benzimidazole (B57391) derivatives as potent and selective H1 antihistamines with a potentially better cardiovascular safety profile.

Non-pharmacological approaches, such as methods involving electrical stimulation to reduce allergy symptoms.

Innovation HotspotDescriptionExamples of Patentable Inventions
Drug RepurposingFinding new therapeutic uses for existing, often off-patent, drugs.Use of Clemastine (an ethanolamine) for promoting remyelination in multiple sclerosis; use as an adjuvant in cancer therapy. googleapis.com
Advanced FormulationsCreating new delivery systems to enhance performance and patient compliance.Fast-dissolving tablets, sublingual films, topical creams with enhanced penetration, medicated ophthalmic devices. googleapis.comgoogle.comgoogle.com
Dual-Activity CompoundsDesigning single molecules that hit multiple biological targets for a synergistic effect.Compounds that act as both H1 and H3 receptor antagonists; molecules combining antihistamine and anti-leukotriene activity.
Novel Therapeutic TargetsMoving beyond the histamine receptor to new pathways involved in allergic response.Inhibitors of mast cell enzymes (e.g., thiol isomerases); new chemical scaffolds like benzimidazoles with high H1 selectivity. googleapis.com

Future Research Directions and Translational Perspectives

Identification of Unexplored Research Frontiers for Medrylamine (B1219990) Maleate (B1232345)

First-generation H1 antihistamines like Medrylamine Maleate have been in use for decades, yet they have not been investigated with the same rigor as their second-generation successors. nih.govresearchgate.net This gap presents a significant opportunity for modern research to explore new therapeutic possibilities beyond its established use.

One of the most promising frontiers is drug repurposing, which involves identifying new applications for existing drugs. frontiersin.org Research into newer generation antihistamines is exploring their potential in non-allergic conditions such as pruritus and certain neurological disorders, a strategy that could be applied to this compound. udes.edu.co Given that first-generation antihistamines readily cross the blood-brain barrier, investigating their effects on neurological pathways is a logical, yet underexplored, area. nih.govresearchgate.net Furthermore, the long-term effects of chronic administration remain an area where more comprehensive studies are needed. udes.edu.co

A summary of potential unexplored research areas is presented below.

Research FrontierRationalePotential Impact
Drug Repurposing for Neurological Conditions High penetrability of the blood-brain barrier suggests potential interactions with central nervous system pathways beyond sedation. nih.govresearchgate.netDiscovery of novel treatments for conditions where CNS histamine (B1213489) pathways are implicated.
Topical Applications for Localized Conditions First-generation antihistamines can possess local anesthetic effects. udes.edu.coDevelopment of targeted therapies for localized itching or inflammation with minimal systemic exposure.
Chronic Disease Management The long-term efficacy and molecular impact of first-generation antihistamines in chronic conditions are not fully understood. udes.edu.coOptimization of long-term treatment strategies for chronic allergic diseases.
Combination Therapy Studies Combining H1 antihistamines has shown potential for improved efficacy in conditions like urticaria. Establishing synergistic effects with other compounds to enhance therapeutic outcomes or manage refractory cases.

Advancements in Computational Tools for Rational Design and Discovery

Modern medicinal chemistry has been transformed by computational tools that allow for the rational design and discovery of new molecules. scholarsresearchlibrary.com These in silico methods can be applied to this compound to design novel derivatives with improved properties, such as enhanced selectivity or reduced central nervous system penetration. nih.gov Computational approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.orgresearchgate.net

SBDD relies on the three-dimensional structure of the target protein. emanresearch.org The availability of the crystal structure of the histamine H1 receptor provides a powerful template for molecular docking studies, which can simulate how Medrylamine and its potential derivatives bind to the receptor's active site. mdpi.comnih.gov This allows for the prediction of binding affinity and the identification of key molecular interactions. mdpi.com LBDD is used when the target structure is unknown and instead relies on the knowledge of molecules known to be active, using techniques like pharmacophore modeling to identify essential structural features for biological activity. emanresearch.orgnih.gov

The table below summarizes key computational tools and their applications.

Computational ToolDescriptionApplication to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. scholarsresearchlibrary.comElucidate the precise binding mode of Medrylamine within the H1 receptor and screen for novel, potent analogues. frontiersin.orgtypeset.io
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time, providing insight into the flexibility and stability of the ligand-receptor complex. scholarsresearchlibrary.comAnalyze the stability of the Medrylamine-H1 receptor interaction and understand how structural modifications might alter binding dynamics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Develops a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govemanresearch.orgPredict the antihistaminic activity of newly designed Medrylamine derivatives before synthesis.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. frontiersin.orgemanresearch.orgCreate a template for designing new molecules with different chemical scaffolds that retain or improve upon Medrylamine's activity.
Virtual Screening Uses computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. openmedicinalchemistryjournal.comIdentify novel compounds from existing databases that could act as H1 receptor antagonists. frontiersin.org

Interdisciplinary Research Paradigms and Collaborative Opportunities

Advancing the science of established drugs like this compound requires a departure from siloed research. The future lies in fostering interdisciplinary collaborations that bridge diverse fields of expertise. researchgate.net Medicinal chemistry itself is an inherently interdisciplinary science, blending organic chemistry, pharmacology, and biology with computational sciences. slideserve.comalazharpharmacy.com

Significant progress can be achieved through partnerships between academic research institutions, the pharmaceutical industry, and clinical research organizations. acmedsci.ac.ukindianabiosciences.org Academic labs can explore fundamental mechanisms and novel applications, while industrial partners can provide the resources for drug development and optimization. indianabiosciences.orgox.ac.uk For instance, a collaboration between computational chemists, pharmacologists, and clinicians could facilitate the entire pipeline from in silico design of a superior Medrylamine analogue to its preclinical and eventual clinical testing. vu.nl Such network-based approaches, connecting data on drugs, targets, and diseases, are essential for navigating the complexities of drug discovery and translating basic findings into tangible therapeutic advances. frontiersin.org

Q & A

Q. What analytical methods are recommended to confirm the structural identity and purity of Medrylamine Maleate in synthesized samples?

To ensure structural identity, use X-ray powder diffraction (XRPD) to compare experimental patterns with indexed reference data for maleate salts (e.g., indexed data for brompheniramine maleate ). For purity assessment, employ reverse-phase HPLC with UV detection, optimized using experimental design (e.g., factorial design for mobile phase composition and flow rate) to separate this compound from degradation products or impurities. Use pharmacopeial reference standards (e.g., USP/EP monographs) for calibration . Include validation parameters (linearity, LOD/LOQ, precision) per ICH guidelines.

Q. How should researchers design experiments to characterize the solubility and stability of this compound under varying pH conditions?

Adopt a pH-solubility profile study using buffered solutions (pH 1.2–7.4) at 37°C, with agitation to reach equilibrium. Analyze solubility via UV spectrophotometry or HPLC. For stability, conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation kinetics using validated chromatographic methods and identify degradation products via LC-MS/MS . Report deviations from Arrhenius behavior and propose degradation pathways.

Advanced Research Questions

Q. What experimental strategies can elucidate the self-association behavior of Medryamine Maleate in aqueous solutions?

Use static light scattering (SLS) and dynamic light scattering (DLS) to detect aggregation. Compare concentration-dependent scattering intensities with structurally related maleates (e.g., chlorpheniramine maleate) to differentiate micellar vs. stepwise association mechanisms . For polydisperse systems, employ size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to determine molecular weight distributions. Note that absence of a critical micelle concentration (cmc) may indicate non-micellar association, requiring further validation via isothermal titration calorimetry (ITC) .

Q. How can researchers assess the genotoxic potential of this compound in vitro?

Follow OECD 473 guidelines for chromosome aberration tests in peripheral blood mononuclear cells (PBMCs). Expose cells to this compound at therapeutic and supra-therapeutic concentrations (e.g., 0.1–100 µg/mL) for 24–48 hours. Include positive controls (e.g., mitomycin C) and negative controls. Score chromosomal aberrations (gaps, breaks, exchanges) using Giemsa staining and microscopy. Compare results with structurally similar compounds (e.g., dexchlorpheniramine maleate) to contextualize findings . For mechanistic insights, supplement with comet assays to detect DNA strand breaks.

Methodological Considerations

Q. How to optimize chromatographic separation of this compound from co-formulated drugs or metabolites?

Apply Design of Experiments (DoE) to optimize HPLC parameters. For example, use a central composite design to evaluate effects of column temperature (25–45°C), mobile phase composition (acetonitrile:buffer ratio), and pH (2.5–4.5) on resolution. Validate the method for specificity, robustness, and system suitability per ICH Q2(R1). For complex matrices (e.g., biological fluids), employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to improve recovery .

Q. What statistical approaches are suitable for resolving contradictions in physicochemical data across studies?

Perform meta-analysis to aggregate data from multiple studies. Use weighted regression to account for variability in experimental conditions (e.g., temperature, solvent purity). For outlier detection, apply Grubbs' test or Dixon’s Q-test. If discrepancies persist, replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) and validate using certified reference materials (CRMs) .

Experimental Design & Reproducibility

Q. How to ensure reproducibility in synthesizing this compound for pharmacological studies?

Document synthetic steps in detail, including reaction stoichiometry, solvent purity, and purification methods (e.g., recrystallization solvents). Characterize intermediates via NMR (¹H/¹³C) and IR spectroscopy. For batch-to-batch consistency, report melting point ranges, optical rotation (if chiral), and residual solvent levels (GC-HS). Share raw data (e.g., chromatograms, spectra) in supplementary materials to enable replication .

Q. What methodologies are recommended for studying drug-receptor interactions of this compound at the molecular level?

Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) between this compound and target receptors. For structural insights, perform molecular docking simulations using software like AutoDock Vina, with receptor structures from the Protein Data Bank (PDB). Validate docking poses via mutagenesis studies or comparative binding assays with truncated receptor variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.